REACTION_CXSMILES
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[NH2:1][C:2]1[C:7]([C:8](=[O:16])[C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:6][CH:5]=[CH:4][C:3]=1[CH:17](SC1C=CC=CC=1)[C:18]([NH2:20])=[O:19]>O1CCCC1.[Ni]>[NH2:1][C:2]1[C:7]([C:8](=[O:16])[C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:17][C:18]([NH2:20])=[O:19]
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Name
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2-amino-3-(4-chlorobenzoyl)-α-(phenylthio)phenylacetamide
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Quantity
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28.5 g
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Type
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reactant
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Smiles
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NC1=C(C=CC=C1C(C1=CC=C(C=C1)Cl)=O)C(C(=O)N)SC1=CC=CC=C1
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Name
|
|
Quantity
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1 L
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
Quantity
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230 g
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Type
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catalyst
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Smiles
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[Ni]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After 15 minutes the mixture was filtered
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Duration
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15 min
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Type
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CONCENTRATION
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Details
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the filtrate concentrated under reduced pressure
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Name
|
|
Type
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product
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Smiles
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NC1=C(C=CC=C1C(C1=CC=C(C=C1)Cl)=O)CC(=O)N
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.4 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |